molecular formula C12H13N3O2S B2359608 2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide CAS No. 1171512-36-9

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

Cat. No. B2359608
CAS RN: 1171512-36-9
M. Wt: 263.32
InChI Key: MLNOLHNJKXFMMR-UHFFFAOYSA-N
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Description

“2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves several steps . The yield of the synthesized compound was 60%, with a melting point of 200–202 °C . The compound was characterized by FTIR and NMR (1H and 13C) .


Molecular Structure Analysis

The molecular structure of “2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antibacterial Activity

2-Aminothiazoles, including the compound , have been utilized as starting materials for synthesizing heterocyclic analogues with significant antibacterial properties. They have shown effectiveness against multidrug-resistant strains, with some compounds demonstrating minimum inhibitory concentrations (MIC) values indicating potential as therapeutic agents .

Antifungal Activity

These compounds also exhibit antifungal potential. For instance, certain derivatives have shown inhibitory effects against fungi like Candida glabrata and Candida albicans, with zones of inhibition comparable to or greater than standard antifungal drugs such as nystatin .

Anti-HIV Properties

The thiazole moiety is a key feature in several anti-HIV medications. The structural versatility of 2-aminothiazoles allows for the development of analogues that can inhibit the replication of HIV, offering a pathway for new drug development .

Antioxidant Effects

Thiazole derivatives have demonstrated antioxidant activities, which are crucial in protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role .

Antitumor and Cytotoxic Activity

2-Aminothiazoles have been explored for their antitumor and cytotoxic effects. Some compounds have shown selective action against cancer cell lines, such as glioblastoma and melanoma, indicating their potential in cancer therapy .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of 2-aminothiazoles make them candidates for the development of new pain relief and anti-inflammatory drugs. These applications are particularly important for conditions where inflammation is a primary symptom .

Neuroprotective Potential

Due to their structural similarity to compounds found in Vitamin B1, which is essential for nervous system function, 2-aminothiazoles may have neuroprotective properties. This opens up research avenues in neurodegenerative diseases and cognitive disorders .

Antimicrobial Resistance Modulation

2-Aminothiazoles have been studied for their role in combating antimicrobial resistance. By inhibiting key bacterial enzymes, they can potentially reverse resistance mechanisms, making them valuable in the ongoing fight against drug-resistant infections .

properties

IUPAC Name

2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-3-4-10(17-2)8(5-7)14-12-15-9(6-18-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNOLHNJKXFMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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